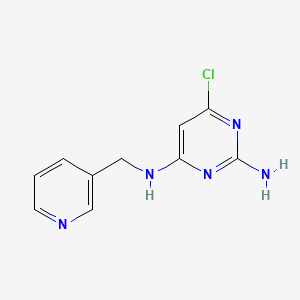![molecular formula C18H30N2O3 B6041552 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6041552.png)
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-3-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-3-methoxyphenol is a synthetic compound that belongs to the family of beta blockers. It is commonly known as carvedilol and is used in the treatment of cardiovascular diseases. Carvedilol has been shown to be effective in reducing the risk of heart failure, myocardial infarction, and death in patients with heart failure.
作用機序
Carvedilol is a non-selective beta blocker that blocks both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 blocking activity. By blocking these receptors, carvedilol reduces the effects of the sympathetic nervous system, which is responsible for increasing heart rate and blood pressure. Carvedilol also has antioxidant properties, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects
Carvedilol has a number of biochemical and physiological effects. It reduces heart rate, blood pressure, and cardiac output. It also reduces the production of renin, which is a hormone that increases blood pressure. Carvedilol has been shown to improve left ventricular function and reduce the risk of heart failure. It also has anti-inflammatory and anti-oxidant effects, which may contribute to its cardioprotective effects.
実験室実験の利点と制限
Carvedilol has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied in various scientific research applications, which makes it a well-characterized compound. However, carvedilol has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. It also has a short half-life, which may require frequent dosing in experiments.
将来の方向性
There are several future directions for the study of carvedilol. One area of research is the potential use of carvedilol in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Carvedilol has been shown to have neuroprotective effects in animal models of these diseases. Another area of research is the development of new formulations of carvedilol that have improved solubility and bioavailability. This could lead to more effective treatments for cardiovascular diseases. Finally, the use of carvedilol in combination with other drugs is an area of research that could lead to more effective treatments for a variety of diseases.
合成法
Carvedilol is synthesized by the reaction of 3-(2-hydroxyethyl)phenol with isobutylamine to form 3-(2-hydroxyethyl)-4-isobutyl-1-piperazine. This intermediate is then reacted with 3-methoxybenzyl chloride to form carvedilol. The overall synthesis of carvedilol is shown in Figure 1.
科学的研究の応用
Carvedilol has been extensively studied in various scientific research applications. It has been shown to be effective in the treatment of hypertension, heart failure, and myocardial infarction. Carvedilol has also been studied for its potential use in the treatment of other diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
特性
IUPAC Name |
2-[[3-(2-hydroxyethyl)-4-(2-methylpropyl)piperazin-1-yl]methyl]-3-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-14(2)11-20-9-8-19(12-15(20)7-10-21)13-16-17(22)5-4-6-18(16)23-3/h4-6,14-15,21-22H,7-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGOTHCQJZSXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=C(C=CC=C2OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[2-amino-3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6041483.png)
![3-[2-(ethylthio)ethyl] 6-methyl 4-(3-bromo-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6041489.png)
![methyl 5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B6041493.png)
![4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxo-N-1,3-thiazol-2-ylbutanamide](/img/structure/B6041497.png)

![5-{[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6041514.png)
![N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-4-pyridinyl-beta-alaninamide](/img/structure/B6041521.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-1-propanesulfonamide](/img/structure/B6041537.png)
![2-cyano-3-[5-(2-nitrophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B6041545.png)
![1-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)ethanone](/img/structure/B6041555.png)
![2-phenyl-4-[2-(1H-pyrrol-1-yl)benzoyl]morpholine](/img/structure/B6041560.png)
![7-cyclopropylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6041566.png)
![N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(1-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6041570.png)
![N-{2-[(2,6-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide](/img/structure/B6041577.png)